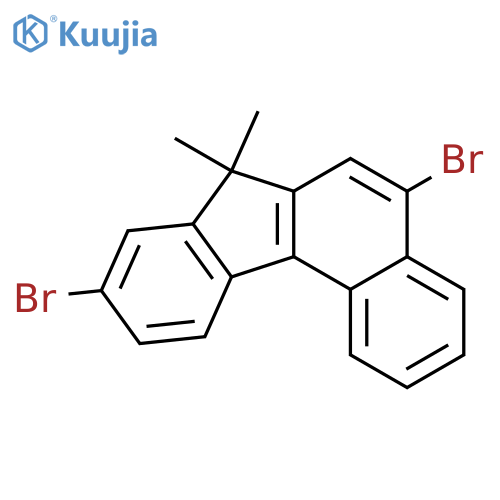

Cas no 1056884-35-5 (5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene)

1056884-35-5 structure

商品名:5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene

CAS番号:1056884-35-5

MF:C19H14Br2

メガワット:402.122463703156

MDL:MFCD27980386

CID:2357911

PubChem ID:354335504

5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene 化学的及び物理的性質

名前と識別子

-

- 5,9-dibromo-7,7-dimethyl-7H-benzo[c]fluorene

- 9-DibroMo-7,7-diMethyl-7H-benzo[c]fluorene

- 5,9-dibroMo-7,7-diMethyl-7H-benzo[c]flourene

- 7H-Benzo[c]fluorene, 5,9-dibroMo-7,7-diMethyl-

- 5,9-dibromo-7,7-dimethyl-benzo[c]fluorene

- D5269

- AS-66224

- MFCD27980386

- VYTHKOHPRYCPON-UHFFFAOYSA-N

- 5,9-dibromo-7,7-dimethylbenzo[c]fluorene

- 1056884-35-5

- SCHEMBL14063305

- AKOS027323872

- DA-15914

- 835-032-1

- 5,9-Dibromo-7,7-dimethyl-7H-benzo(c)fluorene

- 5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene

-

- MDL: MFCD27980386

- インチ: InChI=1S/C19H14Br2/c1-19(2)15-9-11(20)7-8-14(15)18-13-6-4-3-5-12(13)17(21)10-16(18)19/h3-10H,1-2H3

- InChIKey: VYTHKOHPRYCPON-UHFFFAOYSA-N

- ほほえんだ: CC1(C)C2=C(C=CC(=C2)Br)C3=C1C=C(C4=CC=CC=C43)Br

計算された属性

- せいみつぶんしりょう: 401.94418g/mol

- どういたいしつりょう: 399.94623g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 21

- 回転可能化学結合数: 0

- 複雑さ: 404

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 7.1

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 密度みつど: 1.587

- ゆうかいてん: 111.0 to 115.0 deg-C

- ふってん: 489.2±38.0 °C at 760 mmHg

- フラッシュポイント: 290.5±26.0 °C

- じょうきあつ: 0.0±1.2 mmHg at 25°C

5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MF648-200mg |

5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene |

1056884-35-5 | 98.0%(GC) | 200mg |

¥586.0 | 2022-02-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269419-200mg |

5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene |

1056884-35-5 | 98% | 200mg |

¥543 | 2023-04-17 | |

| abcr | AB505994-5 g |

5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene; . |

1056884-35-5 | 5g |

€455.90 | 2023-06-15 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5269-1g |

5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene |

1056884-35-5 | 98.0%(GC) | 1g |

¥1050.0 | 2022-06-09 | |

| TRC | D426530-100mg |

5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene |

1056884-35-5 | 100mg |

$ 80.00 | 2022-06-05 | ||

| TRC | D426530-10mg |

5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene |

1056884-35-5 | 10mg |

$ 50.00 | 2022-06-05 | ||

| Cooke Chemical | BD3852148-250mg |

5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene |

1056884-35-5 | 98% | 250mg |

RMB 123.20 | 2025-02-21 | |

| Aaron | AR008UZ6-250mg |

5,9-dibroMo-7,7-diMethyl-7H-benzo[c]flourene |

1056884-35-5 | 98% | 250mg |

$9.00 | 2025-01-23 | |

| eNovation Chemicals LLC | D760362-250mg |

5,9-dibroMo-7,7-diMethyl-7H-benzo[c]flourene |

1056884-35-5 | 98.0% | 250mg |

$60 | 2024-06-07 | |

| 1PlusChem | 1P008UQU-5g |

5,9-dibroMo-7,7-diMethyl-7H-benzo[c]flourene |

1056884-35-5 | 95% | 5g |

$202.00 | 2025-02-24 |

5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene 関連文献

-

Karolis Kazlauskas,Gediminas Kreiza,Edvinas Radiunas,Povilas Adom?nas,Ona Adom?nien?,Karolis Karpavi?ius,Jonas Bucevi?ius,Vygintas Jankauskas,Saulius Jur??nas Phys. Chem. Chem. Phys. 2015 17 12935

1056884-35-5 (5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene) 関連製品

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 857369-11-0(2-Oxoethanethioamide)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1056884-35-5)5,9-二溴-7,7-二甲基-7H-苯并(C)芴

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ